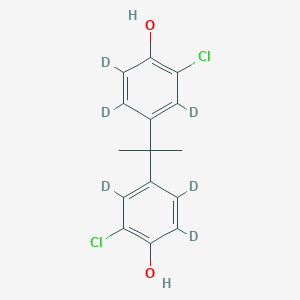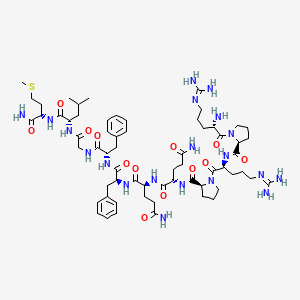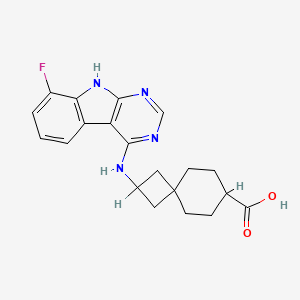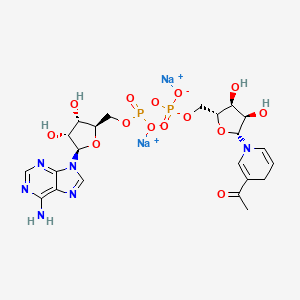
Ptz-LD
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ptz-LD is a phenothiazine-based fluorescent probe specifically designed for the detection of lipid droplets. It exhibits high specificity and significant emissivity in lipid droplets, making it a valuable tool in various scientific research applications, particularly in the study of diabetic cataracts .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ptz-LD is synthesized through a series of chemical reactions involving phenothiazine derivatives. The exact synthetic route and reaction conditions are proprietary and typically involve the use of specific reagents and catalysts to achieve the desired fluorescent properties .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the compound. The production process is optimized for high yield and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions: Ptz-LD undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using specific oxidizing agents, leading to changes in its fluorescent properties.
Reduction: Reduction reactions can modify the electronic structure of this compound, affecting its emissivity.
Common Reagents and Conditions:
Oxidizing Agents: Silver hexafluoroantimonate (AgSbF6) is commonly used for oxidation reactions.
Reducing Agents: Various reducing agents can be employed depending on the desired modification.
Substitution Reactions: Halogenation and subsequent coupling reactions are typical for introducing new functional groups.
Major Products: The major products formed from these reactions include modified phenothiazine derivatives with altered fluorescent properties, which can be tailored for specific applications .
Aplicaciones Científicas De Investigación
Ptz-LD has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe for detecting lipid droplets in various chemical studies.
Biology: Employed in cellular imaging to study lipid metabolism and related biological processes.
Medicine: Utilized in research on diabetic cataracts and other lipid-related diseases.
Industry: Applied in the development of diagnostic tools and imaging agents for medical and industrial purposes .
Mecanismo De Acción
Ptz-LD exerts its effects through its high specificity for lipid droplets. The compound’s phenothiazine core interacts with lipid molecules, leading to significant fluorescence emission. This interaction allows for the precise detection and imaging of lipid droplets in various biological and chemical systems .
Comparación Con Compuestos Similares
Phenothiazine Derivatives: Other phenothiazine-based compounds with similar fluorescent properties.
PEGylated Phenothiazine Derivatives: Modified phenothiazine compounds with polyethylene glycol chains for enhanced biocompatibility.
Thermally Activated Delayed Fluorescent Phenothiazine Compounds: Phenothiazine derivatives with unique luminescent properties.
Uniqueness of Ptz-LD: this compound stands out due to its high specificity and significant emissivity in lipid droplets, making it particularly valuable for research in lipid metabolism and related diseases. Its unique properties allow for precise imaging and detection, which is not as effectively achieved by other similar compounds .
Propiedades
Fórmula molecular |
C24H17N3S2 |
|---|---|
Peso molecular |
411.5 g/mol |
Nombre IUPAC |
(E)-2-(1,3-benzothiazol-2-yl)-3-(10-ethylphenothiazin-3-yl)prop-2-enenitrile |
InChI |
InChI=1S/C24H17N3S2/c1-2-27-19-8-4-6-10-22(19)28-23-14-16(11-12-20(23)27)13-17(15-25)24-26-18-7-3-5-9-21(18)29-24/h3-14H,2H2,1H3/b17-13+ |
Clave InChI |
HGYGQWZWBIWCBG-GHRIWEEISA-N |
SMILES isomérico |
CCN1C2=C(C=C(C=C2)/C=C(\C#N)/C3=NC4=CC=CC=C4S3)SC5=CC=CC=C51 |
SMILES canónico |
CCN1C2=C(C=C(C=C2)C=C(C#N)C3=NC4=CC=CC=C4S3)SC5=CC=CC=C51 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R,3R,4S,5S,6R)-2-[(2R)-4-[(1R,2S,4S,7S,8R,9S,12S,13S,16S,18R)-16-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12389710.png)

![2-amino-8-bromo-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12389713.png)
![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[5,6-dideuterio-4-(dideuterio(15N)amino)-2-oxo(1,3-15N2)pyrimidin-1-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B12389721.png)








![3-[[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12389766.png)
